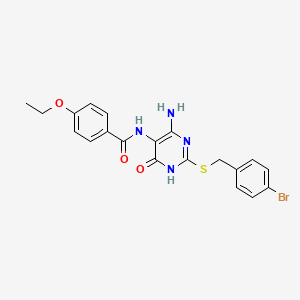

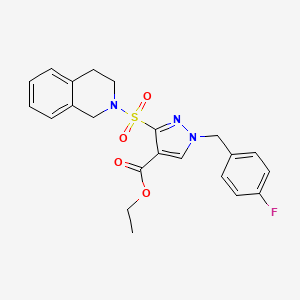

1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea and related compounds has been a subject of interest due to their potential biological activities. In the first paper, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors . The synthesis involved the introduction of the thioether linker and the arylurea moiety in the meta position, which was found to be crucial for the activity. Similarly, the second paper reports the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were evaluated for their antiproliferative activity against various cancer cell lines . The third paper describes the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas with acaricidal activity .

Molecular Structure Analysis

The molecular structure of these urea derivatives is characterized by the presence of an arylurea moiety and a heterocyclic component, which are essential for their biological activity. The presence of substituents on the phenyl rings, such as hydrophobic groups, has been shown to significantly affect the potency of these compounds . The molecular docking studies in the first paper provide insights into the interaction of these molecules with the VEGFR-2 tyrosine kinase, which is key to their antiangiogenic effect .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives typically include the formation of the urea linkage and the introduction of various substituents through reactions such as thioetherification and methoxylation . These reactions are crucial for obtaining the desired biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents can modulate these properties to enhance the biological activity and pharmacokinetic profile of the compounds . The fourth paper discusses the algaecidal activity of substituted ureas and thioureas, indicating that the physical and chemical properties of these compounds can be tailored for specific biological applications .

Biological Activity and Case Studies

The biological evaluation of these compounds has shown promising results in various assays. The first paper reports significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, as well as increased apoptosis, indicating an antiangiogenic effect . The second paper demonstrates significant antiproliferative effects on cancer cell lines, with some compounds showing activity comparable to the positive-control sorafenib . The third paper shows that the synthesized ureas and thioureas have acaricidal activity . Lastly, the fifth paper reports on the antimicrobial activities of diphenyl(arylamino)(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methylphosphonates, which showed moderate antibacterial and antifungal activities .

科学的研究の応用

Hydrogel Formation and Material Properties

Hydrogels formed by certain urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, can have their rheology and morphology fine-tuned by the identity of the anion used. This property is significant for materials science, where the physical properties of hydrogels can be adjusted for specific applications (Lloyd & Steed, 2011).

Photochromic Properties and Self-Assembling Architectures

The synthesis and study of 5-Ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans reveal their potential in forming self-assembling architectures. These compounds exhibit photochromic properties, changing their structure upon UV irradiation, which can be leveraged in the development of advanced materials and sensors (Sallenave et al., 2004).

Anticancer Potential

Research into pyrazole derivatives indicates potential anticancer applications. Compounds like (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and exhibit promising electronic structures and physico-chemical properties for use as anticancer agents. Docking studies suggest these compounds could act against specific cancer targets (Thomas et al., 2019).

Green Synthesis Approaches

The synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones in ionic liquids presents a green chemistry approach to producing compounds with potential medicinal and material applications. This method emphasizes environmental sustainability and efficiency (Sudhan et al., 2016).

Somatic Embryogenesis in Citrus

Investigations into diphenylurea derivatives have shown that they can induce somatic embryogenesis in Citrus species. This application is significant for agricultural biotechnology, offering a method to stimulate plant growth and development under controlled conditions (Carra et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

1,1-diphenyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c27-22(25-16-19-21(24-14-13-23-19)20-12-7-15-28-20)26(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHUJYHFQGGNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2552308.png)

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)